Butyl (tert-butoxycarbonyl)-l-glutaminate
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Overview
Description
Butyl (tert-butoxycarbonyl)-l-glutaminate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino acid l-glutamine. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is significant in various fields, including organic chemistry, biochemistry, and pharmaceuticals, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (tert-butoxycarbonyl)-l-glutaminate typically involves the protection of the amino group of l-glutamine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl (tert-butoxycarbonyl)-l-glutaminate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Substitution: Reagents like sodium hydroxide or DMAP in organic solvents such as THF or acetonitrile are used for substitution reactions.
Major Products Formed
Deprotection: The major product formed is l-glutamine after the removal of the Boc group.
Substitution: Depending on the substituent introduced, various derivatives of l-glutamine can be formed.
Scientific Research Applications
Butyl (tert-butoxycarbonyl)-l-glutaminate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of butyl (tert-butoxycarbonyl)-l-glutaminate primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the amino group is restored, allowing for further chemical modifications . The molecular targets and pathways involved include the formation of carbamate intermediates and the stabilization of reactive intermediates during synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc group and are used for similar purposes in organic synthesis.
tert-Butyl carbazate: Another Boc-protected compound used in peptide synthesis and as an intermediate in pharmaceutical development.
Uniqueness
Butyl (tert-butoxycarbonyl)-l-glutaminate is unique due to its specific application in the protection of l-glutamine. Its stability and reactivity make it particularly valuable in peptide synthesis and pharmaceutical research, where precise control over reaction conditions is crucial .
Properties
IUPAC Name |
butyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-5-6-9-20-12(18)10(7-8-11(15)17)16-13(19)21-14(2,3)4/h10H,5-9H2,1-4H3,(H2,15,17)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOADGSFFXCNYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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